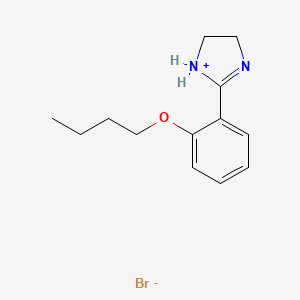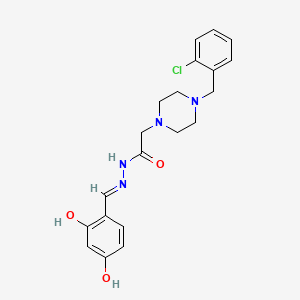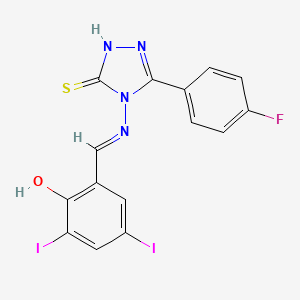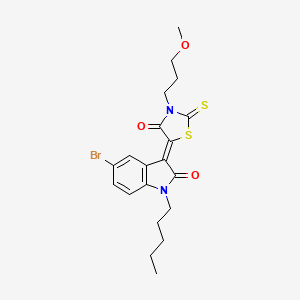
2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a butoxyphenyl group attached to an imidazolium core, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 2-butoxyphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then quaternized with a suitable alkylating agent, such as methyl bromide, to yield the final imidazolium salt. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or amines replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Imidazolium oxides.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium salts.
Applications De Recherche Scientifique
2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The imidazolium core can interact with biological membranes, leading to disruption of membrane integrity and function. Additionally, the compound can inhibit certain enzymes and proteins, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties and enhances its solubility and stability. This makes it particularly valuable for applications where these properties are essential.
Propriétés
Numéro CAS |
764650-37-5 |
|---|---|
Formule moléculaire |
C13H19BrN2O |
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium;bromide |
InChI |
InChI=1S/C13H18N2O.BrH/c1-2-3-10-16-12-7-5-4-6-11(12)13-14-8-9-15-13;/h4-7H,2-3,8-10H2,1H3,(H,14,15);1H |
Clé InChI |
VTVFQQGCRJFBGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1C2=NCC[NH2+]2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15084035.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B15084060.png)

![(5E)-5-(2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084069.png)
![(2Z)-2-(1H-Benzimidazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B15084091.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084095.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B15084106.png)

![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084118.png)



![2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B15084129.png)
![2-(Dipropylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15084136.png)
